
阿利莫昔
描述
阿利莫昔是一种天然存在的倍半萜类化合物,从泽泻(Alisma orientale)的根茎中分离得到,泽泻是一种传统中药中常用的植物。 该化合物以其独特的化学结构和多种生物活性而闻名,包括抗菌和抗炎特性 .
科学研究应用
阿利莫昔在科学研究中有广泛的应用:
化学: 用作合成其他复杂分子的前体。
生物学: 研究它在抑制诸如精氨酸酶之类的酶中的作用,精氨酸酶参与各种代谢途径.
医学: 研究其抗菌和抗炎特性,使其成为开发新型治疗剂的潜在候选药物.
工业: 用于生产天然产品以及作为传统草药的成分.
作用机制
阿利莫昔通过各种分子靶点和途径发挥作用:
酶抑制: 它抑制诸如精氨酸酶之类的酶,精氨酸酶在尿素循环和一氧化氮调节中起作用.
抗炎途径: 阿利莫昔通过抑制促炎细胞因子的产生来调节炎症途径.
抗菌活性: 它破坏细菌细胞膜,导致细胞裂解和死亡.
类似化合物:
- 阿利索尔B 23-乙酸酯
- 阿利索尔C 23-乙酸酯
- 阿利斯莫尔
- 10-O-甲基-阿利莫昔
- 11-脱氧阿利索尔C
比较: 阿利莫昔因其特定的倍半萜类结构而独一无二,该结构赋予其独特的生物活性。 与阿利索尔B 23-乙酸酯和阿利索尔C 23-乙酸酯等类似化合物相比,阿利莫昔表现出更强的抗菌和抗炎特性 .
生化分析
Biochemical Properties
Alismoxide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been identified as a potent inhibitor of human arginase I, an enzyme involved in the urea cycle and nitric oxide regulation . Alismoxide exhibits competitive inhibition, binding to the active site of arginase I and preventing its activity. Additionally, alismoxide interacts with nuclear factor kappa B (NF-κB), inhibiting its activation and subsequently reducing the expression of inducible nitric oxide synthase (iNOS) .
Cellular Effects
Alismoxide exerts various effects on different cell types and cellular processes. In immune cells, it has been shown to reduce inflammation by inhibiting NF-κB activation and iNOS expression . This leads to decreased production of pro-inflammatory cytokines and nitric oxide. In airway epithelial cells, alismoxide alleviates airway hyperresponsiveness and remodeling, making it a potential therapeutic agent for asthma . Furthermore, alismoxide influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and transcription factors.
Molecular Mechanism
The molecular mechanism of alismoxide involves its interaction with specific biomolecules and enzymes. Alismoxide binds to the active site of human arginase I, inhibiting its activity and reducing the production of urea and ornithine . This inhibition leads to increased levels of nitric oxide, which has various physiological effects, including vasodilation and immune modulation. Additionally, alismoxide inhibits NF-κB activation by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alismoxide have been observed to change over time. Alismoxide is relatively stable under standard storage conditions, with a shelf life of up to two years when stored at -20°C . Its stability may decrease at higher temperatures or in the presence of light. Long-term studies have shown that alismoxide maintains its anti-inflammatory and antibacterial properties over extended periods, although its potency may diminish with prolonged exposure to environmental factors .
Dosage Effects in Animal Models
The effects of alismoxide vary with different dosages in animal models. At low doses, alismoxide exhibits anti-inflammatory and antibacterial effects without significant toxicity . At higher doses, it may cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses. Therefore, careful dosage optimization is crucial for maximizing the therapeutic benefits of alismoxide while minimizing potential risks .
Metabolic Pathways
Alismoxide is involved in several metabolic pathways, primarily related to its role as a sesquiterpenoid. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic transformations enhance the solubility and excretion of alismoxide. Additionally, alismoxide influences metabolic flux by modulating the activity of key enzymes involved in the urea cycle and nitric oxide synthesis .
Transport and Distribution
Within cells and tissues, alismoxide is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . Alismoxide accumulates in target tissues, such as the liver and kidneys, where it exerts its therapeutic effects. Its distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms .
Subcellular Localization
Alismoxide exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with key enzymes and transcription factors . Alismoxide’s localization is mediated by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This subcellular distribution is crucial for its ability to modulate cellular processes and exert its therapeutic effects .
准备方法
合成路线和反应条件: 阿利莫昔可以通过各种化学反应合成。一种常见的方法是使用有机溶剂(如丙酮)从泽泻根茎中提取该化合物。 然后将提取物进行色谱分离以分离阿利莫昔 .
工业生产方法: 阿利莫昔的工业生产通常涉及从植物来源进行大规模提取。该过程包括:
- 收获和干燥泽泻根茎。
- 将干燥的根茎研磨成细粉。
- 使用丙酮或乙醇等溶剂提取化合物。
- 通过色谱法纯化提取物以获得纯的阿利莫昔 .
化学反应分析
反应类型: 阿利莫昔经历各种化学反应,包括:
氧化: 阿利莫昔可以被氧化形成不同的衍生物,例如阿利索尔Q 23-乙酸酯。
还原: 还原反应可以改变阿利莫昔中的官能团,导致形成诸如阿利斯莫尔之类的化合物。
常用试剂和条件:
氧化: 常用试剂如高锰酸钾或三氧化铬。
还原: 硼氢化钠或氢化锂铝是典型的还原剂。
主要产物:
氧化: 阿利索尔Q 23-乙酸酯。
还原: 阿利斯莫尔。
取代: 各种卤代衍生物
相似化合物的比较
- Alisol B 23-acetate
- Alisol C 23-acetate
- Alismol
- 10-O-methyl-alismoxide
- 11-deoxyalisol C
Comparison: Alismoxide is unique due to its specific sesquiterpenoid structure, which imparts distinct biological activities. Compared to similar compounds like alisol B 23-acetate and alisol C 23-acetate, alismoxide exhibits stronger antibacterial and anti-inflammatory properties .
属性
IUPAC Name |
(1S,3aR,4R,8aS)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-10(2)11-5-7-14(3,16)12-6-8-15(4,17)13(12)9-11/h9-10,12-13,16-17H,5-8H2,1-4H3/t12-,13+,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQURBSTAIRNAE-BARDWOONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2C(CCC2(C)O)C(CC1)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C[C@H]2[C@@H](CC[C@]2(C)O)[C@](CC1)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


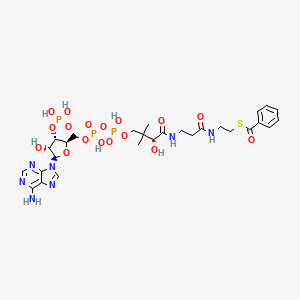
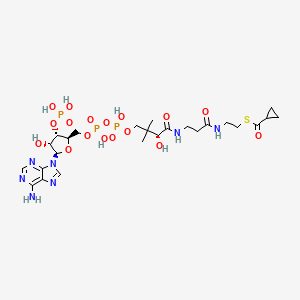
![[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] (11Z,14Z)-icosa-11,14-dienoate](/img/structure/B1243830.png)
![N-[2-(3-methoxyphenyl)-4-[(4-methoxyphenyl)methoxy]-6-quinolinyl]-3-pyridinecarboxamide](/img/structure/B1243832.png)

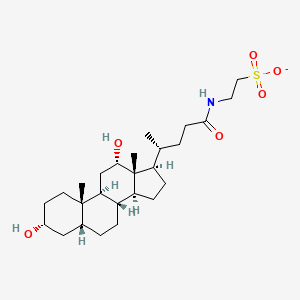
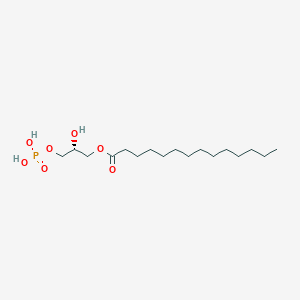
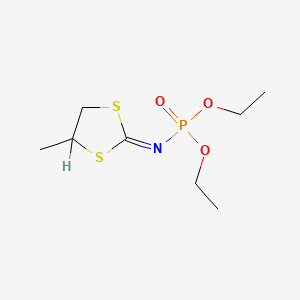

![N1-phenyl-2-[imino(2-pyridyl)methyl]hydrazine-1-carboxamide](/img/structure/B1243842.png)
![(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1243843.png)

![7-[(2S,3R)-3-amino-2-methylazetidin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B1243845.png)

